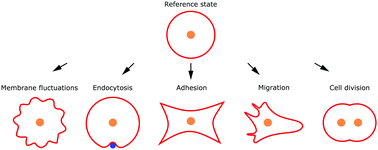More than just a barrier: using physical models to couple membrane shape to cell function
Soft Matter Pub Date: 2021-01-21 DOI: 10.1039/D0SM01758B
Abstract
The correct execution of many cellular processes, such as division and motility, requires the cell to adopt a specific shape. Physically, these shapes are determined by the interplay of the plasma membrane and internal cellular driving factors. While the plasma membrane defines the boundary of the cell, processes inside the cell can result in the generation of forces that deform the membrane. These processes include protein binding, the assembly of protein superstructures, and the growth and contraction of cytoskeletal networks. Due to the complexity of the cell, relating observed membrane deformations back to internal processes is a challenging problem. Here, we review cell shape changes in endocytosis, cell adhesion, cell migration and cell division and discuss how by modeling membrane deformations we can investigate the inner working principles of the cell.


Recommended Literature
- [1] The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†
- [2] A pentaquinone based probe for relay recognition of F− and Cu2+ ions: sequential logic operations at the molecular level†
- [3] Syntheses, crystal and molecular structures, and properties of some new phenylmercury(ii) dithiolate complexes†
- [4] A picosecond time-resolved study on prototropic reactions of electronically excited 1,5- and 1,8-diaminonaphthalenes in aqueous solution
- [5] Highly efficient removal of organic pollutants by ultrahigh-surface-area-ethynylbenzene-based conjugated microporous polymers via adsorption–photocatalysis synergy†
- [6] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [7] Experimental and computational study of the exchange interaction between the V(iii) centers in the vanadium-cyclal dimer†
- [8] Pd supported N-doped CeO2 as an efficient hydrogen oxidation reaction catalyst in PEMFC†
- [9] Selection and characterisation of bioreceptors to develop nanoparticle-based lateral-flow immunoassays in the context of the SARS-CoV-2 outbreak†
- [10] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction

Journal Name:Soft Matter
Research Products
-
CAS no.: 151055-86-6
-
CAS no.: 102110-73-6
-
CAS no.: 118290-05-4









